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molecular formula C8H10BrNO4S2 B8368865 Methyl 3-{[(5-bromo-1,3-thiazol-2-yl)methyl]sulfonyl}propanoate

Methyl 3-{[(5-bromo-1,3-thiazol-2-yl)methyl]sulfonyl}propanoate

Cat. No. B8368865
M. Wt: 328.2 g/mol
InChI Key: FEZMSKLGZMRAAX-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

The product of Step 2 (1.45 g, 4.90 mmol) was taken up in CH2Cl2 (30 mL)/MeOH (15 mL), and magnesium monoperoxyphthalate hexahydrate (4.54 g, 7.34 mmol) was added. The reaction was stirred at room temperature for 2 h. The yellow slurry was diluted with aqueous 10% Na2S2O3 and water and extracted with CH2Cl2 (2×). The combined organic layers were washed with saturated aqueous NaHCO3, dried (MgSO4), filtered and evaporated. Flash chromatography (0-50% ethyl acetate in hexanes) afforded methyl 3-{[(5-bromo-1,3-thiazol-2-yl)methyl]sulfonyl}propanoate (1.53 g, 95%) as a white solid. MS ESI: [M+H]+ m/z 327.9/329.9.
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
4.54 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH2:7][S:8][CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[N:4][CH:3]=1.CO.[OH2:17].[OH2:18].O.O.O.O.C(O[O-])(=O)C1C(=CC=CC=1)C([O-])=O.[Mg+2]>C(Cl)Cl.[O-]S([O-])(=S)=O.[Na+].[Na+].O>[Br:1][C:2]1[S:6][C:5]([CH2:7][S:8]([CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])(=[O:18])=[O:17])=[N:4][CH:3]=1 |f:2.3.4.5.6.7.8.9,11.12.13|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
BrC1=CN=C(S1)CSCCC(=O)OC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
4.54 g
Type
reactant
Smiles
O.O.O.O.O.O.C(C=1C(C(=O)[O-])=CC=CC1)(=O)O[O-].[Mg+2]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
solvent
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CN=C(S1)CS(=O)(=O)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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